Hydralazine-d5 HCl
CAS No.:
Cat. No.: VC0212473
Molecular Formula: C8H3D5N4.HCl
Molecular Weight: 201.67
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H3D5N4.HCl |
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Molecular Weight | 201.67 |
Introduction
Chemical Identity and Structural Characteristics
Basic Properties
Hydralazine-d5 HCl is a deuterium-labeled version of hydralazine hydrochloride, containing five deuterium atoms in place of hydrogen atoms. The compound represents an important stable isotope-labeled internal standard used primarily in analytical chemistry and pharmaceutical research. The essential properties of this compound are summarized in Table 1.
Table 1: Fundamental Properties of Hydralazine-d5 HCl
Property | Value |
---|---|
CAS Number (unlabeled) | 304-20-1 |
Molecular Formula | C8H3D5N4·HCl |
Molecular Weight | 201.67 g/mol |
IUPAC Name | 1-hydrazinylidene-1,2-dihydrophthalazine-d5 hydrochloride |
Physical State | Crystalline powder |
Storage Recommendation | Store at controlled temperature |
Re-test Date | Default 5-year period for isotope-labeled compounds |
Applications in Analytical Chemistry
Internal Standard Applications
Hydralazine-d5 HCl serves as an ideal internal standard for quantitative analysis of hydralazine in various matrices. Internal standards are crucial for compensating for variations in sample preparation, instrument performance, and matrix effects. The deuterated nature of Hydralazine-d5 HCl makes it particularly valuable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications .
As an internal standard, Hydralazine-d5 HCl exhibits several critical advantages:
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Virtually identical chemical behavior to non-deuterated hydralazine
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Similar extraction efficiency from biological matrices
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Nearly identical chromatographic retention time
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Distinct mass spectral profile allowing differentiation from the analyte
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Compensation for matrix effects and ionization suppression/enhancement
Mass Spectrometry Tuning Parameters
For optimal performance in LC-MS/MS methods, Hydralazine-d5 internal standard requires specific tuning parameters. As noted in research, "Serial dilution with 50:50 methanol:water allowed the d5 internal standard to be tuned (197.0→149.9) at a concentration of approximately 200 nmol/L" . This tuning information is essential for method development and validation when incorporating this internal standard.
Synthesis and Production Considerations
Deuteration Methods
As a reference material, Hydralazine-d5 HCl undergoes rigorous quality control testing. Manufacturers typically provide certificates of analysis that include:
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Identity verification through multiple analytical methods
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Purity assessment by HPLC and other techniques
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NMR spectral analysis confirming deuteration pattern and position
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Water content determination
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Residual solvent analysis
Such comprehensive testing ensures the reliability of the compound when used as an internal standard in regulated environments such as pharmaceutical quality control and clinical diagnostics .
Comparative Analysis with Non-Deuterated Hydralazine HCl
Pharmacological Background
To understand the significance of Hydralazine-d5 HCl, it is important to acknowledge the pharmacological context of the non-deuterated parent compound. Hydralazine hydrochloride is a direct-acting smooth muscle relaxant used primarily for the treatment of hypertension and heart failure .
The compound acts as a vasodilator primarily in arteries and arterioles, with the following clinical characteristics:
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First developed in the 1950s as a malaria treatment before being repurposed
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Used alone or as adjunct therapy in hypertension management
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Particularly useful in heart failure treatment, especially in patients of African descent when combined with isosorbide dinitrate
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Effects typically begin within 15 minutes and last up to six hours
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Common side effects include headache and increased heart rate
Analytical Differences
While sharing nearly identical chemical properties, the deuterated and non-deuterated forms exhibit critical differences in analytical contexts:
Table 2: Analytical Comparison Between Deuterated and Non-Deuterated Hydralazine HCl
Parameter | Hydralazine HCl | Hydralazine-d5 HCl | Significance |
---|---|---|---|
Molecular Weight | 196.64 g/mol | 201.67 g/mol | 5 mass unit difference enables MS differentiation |
MS Fragmentation | Characteristic pattern | Shifted pattern | Allows simultaneous detection without interference |
Retention Time | Reference value | Slightly altered | Minor chromatographic differences possible due to isotope effects |
Metabolic Fate | Well-characterized | Identical pathways with mass shift | Enables metabolite tracking in complex systems |
Analytical Method Development
Method Validation Parameters
When incorporating Hydralazine-d5 HCl as an internal standard in analytical methods, several validation parameters require specific attention:
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Linearity and range evaluation using consistent internal standard concentration
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Precision assessment at multiple concentration levels
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Accuracy determination through recovery studies
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Stability testing under various storage and handling conditions
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Specificity confirmation in the presence of potential interferents
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Matrix effect evaluation across different sample types
These considerations ensure robust method performance when quantifying hydralazine in pharmaceutical formulations, biological fluids, or research samples .
Current Applications and Research Trends
Bioanalytical Applications
Current applications of Hydralazine-d5 HCl include:
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Quantitative bioanalysis of hydralazine in plasma, urine, and tissue samples
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Pharmacokinetic studies tracking hydralazine metabolism and distribution
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Quality control testing of pharmaceutical formulations
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Clinical diagnostic assays for therapeutic drug monitoring
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Research investigations exploring hydralazine's mechanisms and effects
Future Research Directions
Emerging applications and research trends involving Hydralazine-d5 HCl include:
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Development of more sensitive and selective quantification methods
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Investigation of hydralazine's role in epigenetic modifications through precise quantification
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Enhanced understanding of hydralazine's complex metabolism through stable isotope tracing
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Improved characterization of drug-drug interactions involving hydralazine
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Expansion of reference materials for regulatory compliance
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